molecular formula C5H8N2S B1314025 N,N-dimethylthiazol-2-amine CAS No. 6142-08-1

N,N-dimethylthiazol-2-amine

Cat. No.: B1314025
CAS No.: 6142-08-1
M. Wt: 128.2 g/mol
InChI Key: WHZFDYQSENAPEV-UHFFFAOYSA-N
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Description

N,N-dimethylthiazol-2-amine (CAS 6142-08-1) is a valuable chemical intermediate in organic and medicinal chemistry research. It features a thiazole ring system with an N,N-dimethylamino substituent, making it an electron-rich scaffold for constructing diverse heterocyclic compounds . This compound is primarily used as a key building block in the synthesis of thiazole-based pharmaceuticals, particularly in the development of potential antifungal and antibacterial agents . Its structural features, specifically the reactivity of the dimethylamino group, support the formation of novel bioactive molecules and allow for easy modification in multi-step synthetic routes . Beyond pharmaceutical research, this amine is also utilized in agrochemical research for the development of novel pesticides and plant growth regulators . The compound should be stored at 2-8°C . This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses, or for use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-7(2)5-6-3-4-8-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZFDYQSENAPEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00498726
Record name N,N-Dimethyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6142-08-1
Record name N,N-Dimethyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for N,n Dimethylthiazol 2 Amine and Its Derivatives

Direct Synthetic Approaches to N,N-dimethylthiazol-2-amine

The direct formation of the this compound scaffold is efficiently accomplished through methods that construct the thiazole (B1198619) ring in a single synthetic sequence or via substitution on a pre-formed ring.

The most prominent one-pot method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis. bepls.com This method is highly versatile and involves the cyclocondensation of an α-halocarbonyl compound with a thiourea (B124793) derivative. bepls.comtandfonline.com In the specific case of this compound, the reaction proceeds between N,N-dimethylthiourea and an appropriate α-haloketone or α-haloaldehyde.

The general mechanism involves the initial nucleophilic attack of the sulfur atom from N,N-dimethylthiourea on the carbon bearing the halogen in the α-halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final 2-(dimethylamino)thiazole ring. The reaction is adaptable, allowing for the introduction of various substituents at the C-4 and C-5 positions of the thiazole ring by selecting the appropriate α-halocarbonyl starting material. One-pot, multi-component procedures based on the Hantzsch synthesis have been developed to improve efficiency and yield. rsc.org

Table 1: Hantzsch Synthesis for 2-Disubstituted Aminothiazoles

Reactant 1 Reactant 2 Product Typical Yield

An alternative route to this compound involves nucleophilic substitution on a pre-existing thiazole ring. This strategy typically uses a 2-halothiazole as the substrate, where the halogen atom at the C-2 position acts as a leaving group. The reaction with dimethylamine (B145610) as the nucleophile displaces the halide to form the target compound. libretexts.org

A notable variation of this approach employs N,N-dimethylformamide (DMF) not just as a solvent but also as a reagent. Under specific conditions, such as high temperatures in a closed system, DMF can serve as a source for the dimethylamino group in nucleophilic substitution reactions with halogenated compounds. google.com While not specific to thiazoles, this principle can be applied. In some heterocyclic syntheses, DMF has been observed to act as both a solvent and a catalyst, facilitating transformations. researchgate.net This method offers an advantage by utilizing a common and readily available solvent as a key reactant.

Synthesis of Functionalized this compound Derivatives

Once the this compound core is synthesized, it can be further modified to produce a wide range of functionalized derivatives. These modifications can occur at the thiazole ring, the amino moiety, or through the construction of larger, fused ring systems.

The 2-(dimethylamino) group is an electron-donating group, which activates the thiazole ring towards electrophilic substitution, primarily at the C-5 position. A variety of functional groups can be introduced onto the ring. For example, 2-aminothiazoles can react with acid anhydrides or undergo condensation with aldehydes to introduce new substituents. nih.gov These reactions provide a pathway to derivatives with modified properties and further synthetic handles.

Table 2: Representative Functionalization Reactions at the Thiazole Ring

Starting Material Reagent Position of Substitution Resulting Functional Group
2-Aminothiazole (B372263) derivative Acid Anhydride C-5 Acyl group
2-Aminothiazole derivative Aldehyde C-5 Hydroxyalkyl or styryl group

The exocyclic N,N-dimethylamino group itself can be a site for chemical modification. As a tertiary amine, the nitrogen atom retains a lone pair of electrons, making it nucleophilic. masterorganicchemistry.com A common reaction for tertiary amines is quaternization, which involves the reaction with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium salt. masterorganicchemistry.com This process, sometimes referred to as exhaustive methylation, converts the neutral tertiary amine into a positively charged quaternary ammonium species, which significantly alters the electronic and physical properties of the molecule. masterorganicchemistry.com

This compound and its derivatives can serve as building blocks for the synthesis of more complex, fused heterocyclic systems. These structures are created by annulation reactions, where a new ring is built onto the existing thiazole core. A general strategy involves introducing functional groups at the C-4 and C-5 positions that can participate in a subsequent intramolecular cyclization. For instance, a derivative with appropriate functional groups could be cyclized to form systems like thiazolo[3,2-a]pyrimidines or other fused bi- and polycyclic structures. The synthesis of benzimidazo[2,1-b]thiazoline derivatives through addition and cyclization processes showcases a method for creating such fused systems, highlighting the versatility of thiazole chemistry in constructing complex molecular architectures. richmond.edu

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanistic pathways in the synthesis of this compound is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. The primary method for its synthesis is the Hantzsch thiazole synthesis, and its mechanism has been a subject of study.

Elucidation of Reaction Intermediates and Transition States

The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thiourea derivative. In the case of this compound, N,N-dimethylthiourea is the key reactant. The reaction mechanism is generally understood to proceed through several key intermediates.

The initial step is a nucleophilic attack of the sulfur atom of N,N-dimethylthiourea on the α-carbon of the haloketone, leading to the formation of an S-alkylated isothiourea intermediate. This is followed by an intramolecular cyclization where one of the nitrogen atoms attacks the carbonyl carbon. Subsequent dehydration of the resulting hydroxyl-thiazoline intermediate leads to the formation of the aromatic thiazole ring.

While the general pathway is accepted, detailed studies on the specific intermediates and transition states for the synthesis of this compound are not extensively documented. However, mechanistic studies on the broader Hantzsch synthesis of 2-aminothiazoles provide valuable insights. Computational studies, including Density Functional Theory (DFT) calculations, have been employed to investigate the reaction mechanism of related thiazole syntheses. These studies help in understanding the electronic properties of reactants and intermediates, and in predicting the most likely reaction pathways.

A plausible mechanism for the formation of Hantzsch thiazole derivatives involves the initial reaction of the α-haloketone with the thiourea to form an intermediate, which then undergoes cyclocondensation. The reaction can be influenced by reaction conditions such as the solvent and the presence of a catalyst.

StepReactantsIntermediate/Transition StateProduct
1α-haloketone, N,N-dimethylthioureaS-alkylated isothiourea-
2S-alkylated isothioureaHydroxyl-thiazoline-
3Hydroxyl-thiazolineDehydration transition stateThis compound

Studies of Rearrangement Mechanisms (e.g., Smiles Rearrangement in Related Systems)

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. While not a primary route for the synthesis of this compound, it is a significant transformation in the synthesis of various heterocyclic compounds and can be relevant in the chemistry of related thiazole systems.

The general mechanism of the Smiles rearrangement involves an intramolecular attack of a nucleophile on an activated aromatic ring, leading to the migration of the aromatic ring from one heteroatom to another. This rearrangement provides a powerful method for the synthesis of complex molecular structures that might be difficult to prepare via conventional methods. The efficiency of the Smiles rearrangement is influenced by electronic and steric effects, as well as the pH of the reaction medium.

In the context of thiazole chemistry, the Smiles rearrangement could potentially be involved in the modification of substituted thiazoles or in the synthesis of fused thiazole ring systems. For instance, a Smiles rearrangement could be envisioned in a scenario where a thiazole ring is part of a larger molecule with appropriate functionalities for intramolecular nucleophilic attack.

Advancements in Green Chemistry for Thiazole Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of thiazole derivatives, including this compound. These advancements focus on the use of alternative energy sources, greener solvents, and catalyst-free or recyclable catalytic systems.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. mdpi.comjusst.org The synthesis of 2-aminothiazole derivatives has been successfully achieved using microwave-assisted Hantzsch condensation. nih.govnih.gov For example, reacting an α-haloketone with a thiourea derivative under microwave irradiation can significantly reduce the reaction time from hours to minutes. jusst.org This method is considered a green chemistry approach due to its energy efficiency and potential to reduce solvent usage. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of thiazoles. Ultrasonic irradiation can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation. mdpi.comtandfonline.com The synthesis of thiazole derivatives has been reported under ultrasonic irradiation, often in milder conditions and with shorter reaction times compared to conventional methods. mdpi.comtandfonline.comnih.gov This technique is particularly beneficial for reactions that are slow or require harsh conditions under traditional heating. mdpi.com

Solvent-Free Synthesis: Conducting reactions in the absence of a solvent minimizes waste and reduces the environmental impact associated with volatile organic compounds. Solvent-free synthesis of 2-aminothiazole derivatives has been achieved by reacting ketones, thiourea, and iodine under microwave irradiation. researchgate.net This approach not only aligns with the principles of green chemistry but can also simplify the work-up procedure.

Use of Greener Solvents: When a solvent is necessary, the use of environmentally benign solvents such as water or polyethylene glycol (PEG) is a key aspect of green chemistry. The synthesis of 2-aminothiazoles has been reported in aqueous media, which is a significant improvement over the use of hazardous organic solvents. bepls.com

Green Chemistry ApproachConditionsAdvantagesReference
Microwave-Assisted SynthesisMicrowave irradiation (e.g., 170 W, 5-15 min)Reduced reaction time, high yields, energy efficiency jusst.orgnih.gov
Ultrasound-Assisted SynthesisUltrasonic irradiationShorter reaction times, milder conditions, improved yields mdpi.comtandfonline.comnih.gov
Solvent-Free SynthesisGrinding or microwave irradiation without solventReduced waste, simplified work-up researchgate.net
Greener SolventsWater, PEGEnvironmentally benign, reduced toxicity bepls.com
Recyclable CatalystsSilica supported tungstosilicic acidCatalyst can be recovered and reused nih.gov

These advancements in green chemistry offer more sustainable and efficient pathways for the synthesis of this compound and its derivatives, contributing to the development of environmentally responsible chemical processes.

Computational Chemistry and Theoretical Studies on N,n Dimethylthiazol 2 Amine Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic electronic properties of molecules. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular orbitals, and reactivity indices.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. mjcce.org.mk It is favored for its balance of accuracy and computational cost. In studies of thiazole (B1198619) derivatives, DFT methods are employed to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties. scielo.org.mx

A common approach involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a suitable basis set like 6-311++G(d,p) or LanL2DZ. mjcce.org.mkscielo.org.mxacs.org For instance, in a study on 4,5-dimethylthiazol-2-amine, the B3LYP functional was used to analyze the relationship between the molecule's structure and its properties. mjcce.org.mk Similarly, investigations on related heterocyclic systems like 5-acetyl-2,4-dimethylthiazole (B181997) have utilized both B3LYP and HSEH1PBE functionals to compute a range of molecular properties. scielo.org.mx These calculations provide the foundational data for more detailed analyses, such as Frontier Molecular Orbital and Natural Bond Orbital analyses. The choice of functional and basis set is critical and is often validated by comparing calculated results, like vibrational spectra, with experimental data. scielo.org.mx

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cnyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy of these orbitals and the gap between them (HOMO-LUMO gap) are crucial descriptors of a molecule's reactivity, kinetic stability, and polarizability. malayajournal.org

A small HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org For thiazole derivatives, FMO analysis helps predict the most likely sites for electrophilic and nucleophilic attack. unesp.br For example, in a computational study of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO was found to be localized over the imidazole (B134444) and phenyl rings, indicating these are the primary sites of electron donation. malayajournal.org The LUMO was distributed on the imidazole and chloro-substituted phenyl ring, identifying the electron-accepting regions. malayajournal.org The energy gap (ΔE) is a critical parameter derived from this analysis.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Selected Thiazole Derivatives Calculated using various DFT methods as reported in the literature.

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Reference
2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole -5.2822 -1.2715 4.0106 malayajournal.org
2-amino-5-trifluoromethyl-1,3,4-thiadiazole -7.67 -1.63 6.04 acs.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals). joaquinbarroso.comacs.org The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). It is instrumental in drug discovery and design for predicting how a molecule like N,N-dimethylthiazol-2-amine might interact with a biological target.

Docking simulations place a ligand into the binding site of a target protein and score the different poses based on a scoring function, which estimates the binding affinity or free energy. These simulations can predict the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex.

For derivatives of this compound, docking studies have been used to rationalize their biological activity. In one study, 4-(indol-3-yl)thiazole-2-amine derivatives were docked into the active site of the fungal enzyme CYP51Ca. mdpi.com The simulations predicted that the compounds bind in a mode analogous to the reference drug ketoconazole, with the most potent compound showing a low free binding energy of -11.28 kcal/mol, attributed to hydrogen bond formation. mdpi.com Similarly, docking studies on triphenylamine-linked thiazole analogues identified key binding interactions within the active sites of selected proteins, with the best poses having binding affinities as strong as -9.3507 kcal/mol. nih.gov

Table 2: Predicted Binding Energies for Thiazole Derivatives against Biological Targets

Compound Derivative Target Protein Predicted Binding Energy (kcal/mol) Key Interactions Reference
4-(2-Methyl-1H-indol-3-yl)-N,5-dimethyl-thiazol-2-amine analogue (5t) CYP51Ca -11.28 Hydrogen Bonding mdpi.com
2-cyano-N-(4-(diethylamino)phenyl)-2-(4-(4-(diphenylamino)benzylidene)-5-oxo-3-phenylthiazolidin-2-ylidene)acetamide (6a) Protein (PDB ID: 2A4L) -9.3507 Not specified nih.gov
2-cyano-2-(4,4-(diphenylamino)benzylidene)-5-oxo-3-phenylthiazolidin-2-ylidene)-N-(p-tolyl)acetamide (6c) Protein (PDB ID: 2ITO) -8.1868 Not specified nih.gov
(E)-2-(2-(1-(5-chlorothiophen-2-yl) ethylidene)hydrazineyl)-4-(4-nitrophenyl)thiazole (4a) Lanosterol 14α-demethylase -8.715 Hydrogen bonding, π–π stacking rsc.org

A significant challenge in drug design is achieving selectivity, where a compound binds strongly to its intended target but weakly or not at all to other, off-target proteins. Molecular docking can be used to create a selectivity profile by simulating the binding of a ligand against a panel of different receptors or enzymes.

This approach was used to study 2,4,5-trisubstituted pyrimidine (B1678525) inhibitors, which included an N,4-dimethylthiazol-2-amine moiety, for their selectivity against cyclin-dependent kinases (CDKs). cardiff.ac.uk Molecular docking was performed to rationalize the observed high selectivity of certain compounds for CDK9 over CDK2. The simulations revealed that a meta-anilino substituent on the ligand adopted different binding poses in the active sites of CDK9 and CDK2, explaining the selectivity. cardiff.ac.uk By comparing the predicted binding modes and energies across different targets, researchers can computationally estimate the selectivity of a compound, helping to prioritize which molecules to advance in the drug development pipeline. cardiff.ac.uk

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the dynamic behavior of molecules, their conformational preferences, and their interactions with other molecules, such as proteins or solvents.

For 2-aminothiazole (B372263) derivatives, MD simulations have been extensively used to investigate their binding stability with various protein targets. In a study of 2-aminothiazole derivatives as Aurora kinase inhibitors for breast cancer, MD simulations were performed for 100 nanoseconds. nih.govacs.org The stability of the ligand-protein complex was assessed by analyzing the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (RoG), and the number of hydrogen bonds over the simulation time. nih.govacs.orgresearchgate.net The results confirmed the stable binding of the most potent compound within the active site of the kinase. nih.govacs.orgresearchgate.net

Similarly, MD simulations were employed to study the binding of 2-aminothiazole derivatives to the Hec1/Nek2 protein, a target in cancer therapy. tandfonline.com Post-simulation analyses, such as Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), were used to calculate the binding free energies, providing a deeper understanding of the ligand-protein interactions. tandfonline.com

In another investigation targeting Mycobacterium tuberculosis lipase (B570770) B, MD simulations were used to understand the binding mode of potent 2-aminothiazole inhibitors. jocpr.com The simulations revealed key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the high binding affinity of the lead compounds. jocpr.com

The table below presents a typical setup and key analyses performed in MD simulations of 2-aminothiazole derivatives.

Table 2: Typical Parameters for Molecular Dynamics Simulations of 2-Aminothiazole Derivatives

Parameter Typical Value/Method Purpose
Force Field OPLS4, MMFF94 Describes the potential energy of the system. nih.govresearchgate.net
Simulation Time 100 ns Duration of the simulation to observe molecular motions. nih.govacs.org
Ensemble NVT, NPT Defines the thermodynamic conditions (constant Number of particles, Volume, Temperature/Pressure).
Solvent Model TIP3P, SPC Explicitly models the water molecules in the system.
Key Analyses
RMSD Measures the average deviation of atomic positions, indicating structural stability. nih.govacs.orgresearchgate.net
RMSF Measures the fluctuation of individual residues, highlighting flexible regions. nih.govacs.orgresearchgate.net
Hydrogen Bond Analysis Quantifies the hydrogen bonds formed between the ligand and protein over time. nih.govacs.orgresearchgate.net
MM-GBSA Calculates the binding free energy of the ligand-protein complex. tandfonline.comnih.govacs.org

Theoretical Exploration of Reaction Mechanisms and Pathways

Theoretical chemistry provides invaluable insights into the mechanisms of chemical reactions, allowing for the prediction of reaction pathways, transition states, and product distributions. The synthesis of the 2-aminothiazole core, a key feature of this compound, is a well-studied reaction.

The most common method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone or α-haloaldehyde with a thiourea (B124793) derivative. chemicalbook.comtandfonline.com In the context of this compound, this would involve the reaction of an appropriate α-halocarbonyl compound with N,N-dimethylthiourea. The mechanism involves the initial nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the carbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the thiazole ring. tandfonline.com

Theoretical studies on the Hantzsch synthesis have focused on understanding the regioselectivity and the effect of substituents on the reaction rate. For instance, lactic acid has been identified as an environmentally benign catalyst and solvent for the one-pot synthesis of 2-aminothiazole derivatives. tandfonline.com

The reactivity of the 2-aminothiazole ring itself has also been a subject of theoretical investigation. The 2-aminothiazole system presents two nucleophilic nitrogen atoms: the endocyclic ring nitrogen and the exocyclic amino nitrogen. Theoretical studies have shown that in its neutral form, the ring nitrogen is generally the more reactive center for electrophilic attack, unless there is significant steric hindrance at the C-4 position. chemicalbook.com However, when the 2-aminothiazole reacts as its conjugate base, the resulting ambident anion can lead to a mixture of products from both N-ring and exocyclic N-alkylation. chemicalbook.com

Quantum-chemical calculations have been employed to predict the most probable products in the reaction of 2-aminothiazole with electrophiles. For example, in the reaction with benzofuroxan (B160326) derivatives, theoretical calculations helped to elucidate the possible reaction pathways and identify the most likely products, which were subsequently confirmed by experimental data. researchgate.net

Table 3: General Reaction Pathways for 2-Aminothiazoles

Reaction Type Reactants General Mechanism
Hantzsch Thiazole Synthesis α-Haloketone + Thiourea derivative Nucleophilic attack, intramolecular cyclization, dehydration. tandfonline.com
Electrophilic Substitution 2-Aminothiazole + Electrophile Attack at the endocyclic nitrogen (neutral form) or a mixture of endo/exo attack (anionic form). chemicalbook.com
Reaction with Aldehydes 2-Aminothiazole + Aromatic Aldehyde Formation of a Schiff base at the exocyclic nitrogen. chemicalbook.com

These theoretical explorations of reaction mechanisms provide a framework for understanding and predicting the chemical behavior of this compound and for designing new synthetic routes to its derivatives.

Computational Prediction of Dissociation Constants (pKa)

The dissociation constant (pKa) is a critical physicochemical parameter that influences the ionization state of a molecule at a given pH. This, in turn, affects its solubility, membrane permeability, and binding to biological targets. Computational methods for pKa prediction have become increasingly important in drug discovery and development.

For amine-containing compounds like this compound, several computational approaches can be employed to predict pKa values. These methods range from empirical and semi-empirical approaches to more rigorous quantum mechanical (QM) calculations combined with continuum solvation models. mdpi.com

A study on a series of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives, which contain a thiazole moiety, determined their pKa values experimentally and discussed the protonation sites. acs.org It was found that the first protonation occurred on the imidazole ring nitrogen, with pKa values ranging from 5.91 to 8.34. The second protonation, occurring on the benzothiazole (B30560) ring nitrogen, had pKa values between 3.02 and 4.72. acs.org The pKa of the parent thiazole is approximately 4.51. acs.org These findings suggest that the electronic environment significantly influences the basicity of the nitrogen atoms within the heterocyclic system.

Computational studies often employ methods like Density Functional Theory (DFT) in conjunction with a Polarizable Continuum Model (PCM) to calculate the free energy change of the protonation/deprotonation reaction in solution. mdpi.com The pKa can then be derived from this free energy difference. Data-driven approaches, which use experimental pKa values to calibrate the computational results, have also been shown to improve the accuracy of predictions. mdpi.com

Machine learning models are also emerging as powerful tools for pKa prediction. beilstein-journals.org These models are trained on large datasets of experimental pKa values and can predict the pKa of new compounds based on their molecular descriptors. For instance, a machine learning model trained on a diverse dataset of C-H pKa values in DMSO achieved a mean absolute error of 1.24 pKa units. beilstein-journals.org

Table 4: Factors Influencing the pKa of 2-Aminothiazole Derivatives

Factor Effect on Basicity (pKa) Rationale
Electron-donating groups Increase Stabilize the protonated form by donating electron density to the nitrogen atom.
Electron-withdrawing groups Decrease Destabilize the protonated form by withdrawing electron density from the nitrogen atom.
Aromaticity Decrease The lone pair of the nitrogen may be involved in the aromatic system, making it less available for protonation.
Solvent Varies The ability of the solvent to stabilize the protonated and deprotonated forms influences the equilibrium. mdpi.com

For this compound, the pKa would be influenced by the electron-donating effect of the two methyl groups on the exocyclic nitrogen, potentially increasing its basicity compared to the unsubstituted 2-aminothiazole. The endocyclic nitrogen's basicity would be influenced by its participation in the aromatic thiazole ring. Specific computational studies would be required to provide a precise pKa value for this compound.

Investigation of Biological Activities and Underlying Mechanisms Non Human Research Focus

Anticancer Research in In Vitro Cell Line Models

The evaluation of N,N-dimethylthiazol-2-amine derivatives in the context of oncology has centered on their ability to inhibit the growth of cancer cells and to modulate key proteins involved in cancer progression.

Antiproliferative Activity Studies

A significant body of research has demonstrated the antiproliferative effects of various thiazole (B1198619) derivatives against a wide spectrum of human cancer cell lines. These studies are crucial for identifying compounds with potential cytotoxic or cytostatic activity.

For instance, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were synthesized and evaluated for their anticancer activity. Among them, the 4-chloro-2-methylphenyl amido substituted thiazole showed the highest activity, with 48% inhibition against the A-549 lung cancer cell line at a concentration of 5 µg/mL. google.com Similarly, diphyllin (B1215706) thiazole derivatives exhibited potent cytotoxic effects against HepG2 (liver), HCT-15 (colon), and A549 (lung) cancer cell lines, with some compounds showing IC50 values as low as 0.3 µM against HepG2 cells. nih.gov

Furthermore, research into N-acylated-2-amino-5-benzyl-1,3-thiazoles identified a compound with selective action towards human glioblastoma U251 cells and human melanoma WM793 cells. nih.gov Another study reported that 2-amino-thiazole-5-carboxylic acid phenylamide derivatives showed potent and selective antiproliferative activity against human K563 leukemia cells with an IC50 value of 16.3 µM. nih.gov Thiazole-linked phenylsulfone compounds also demonstrated high potency against various cell lines, with one derivative being more active than the standard drug doxorubicin (B1662922) against HEPG-2 liver cancer cells (IC50 = 0.11 µM). mdpi.com

Table 1: Antiproliferative Activity of Selected Thiazole Derivatives

Compound ClassSpecific DerivativeCancer Cell LineActivity (IC50/GI50)Reference
Diphyllin Thiazole DerivativesCompound 5dHepG2 (Liver)0.3 µM nih.gov
Diphyllin Thiazole DerivativesCompound 5eHepG2 (Liver)0.4 µM nih.gov
Thiazole-Naphthalene DerivativesCompound 5bMCF-7 (Breast)0.48 µM nih.gov
Thiazole-Naphthalene DerivativesCompound 5bA549 (Lung)0.97 µM nih.gov
Thiazole-Linked PhenylsulfonesCompound 11bHEPG-2 (Liver)0.11 µM mdpi.com
Thiazole-Linked PhenylsulfonesCompound 11bMCF-7 (Breast)0.245 µM mdpi.com
Thiazole-Linked PhenylsulfonesCompound 11dPC-3 (Prostate)0.23 µM mdpi.com
2-Amino-thiazole-5-carboxylic acid phenylamidesCompound 21K563 (Leukemia)16.3 µM nih.gov

Enzyme Inhibition Profiling

To understand the mechanisms behind their antiproliferative effects, thiazole derivatives have been screened for their ability to inhibit specific enzymes that are critical for cancer cell survival and proliferation.

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a well-established strategy in cancer therapy. nih.govmdpi.com Thiazole derivatives have shown significant potential as CDK inhibitors. Novel thiazolone and fused thiazolthione derivatives exhibited potent inhibitory effects on CDK2/cyclin A2, with IC50 values ranging from 105.39 to 742.78 nM. nih.govmdpi.com Specifically, compounds containing a phenyl sulfonyl group linked to a thiazole have been designed as CDK2 inhibitors, with one derivative showing a maximum IC50 of 0.416 µM, comparable to the reference inhibitor Roscovitine. mdpi.com

Tubulin Polymerization: Microtubules, formed by the polymerization of tubulin, are essential for cell division, making them an attractive target for anticancer agents. nih.gov Several studies have identified thiazole derivatives as potent inhibitors of tubulin polymerization. A series of thiazole-naphthalene derivatives were found to inhibit tubulin polymerization, with the most active compound, 5b, displaying an IC50 value of 3.3 µM, which is more potent than the standard drug colchicine (B1669291) (IC50 = 9.1 µM). nih.gov Other 2,4-disubstituted thiazole derivatives also showed remarkable tubulin polymerization inhibition, with IC50 values as low as 2.00 µM, surpassing the reference compound combretastatin (B1194345) A-4. mdpi.com

Urokinase (uPA): The urokinase-type plasminogen activator (uPA) is a serine protease involved in cancer invasion and metastasis. Research has explored 2-aminothiazole (B372263) derivatives as uPA inhibitors. A series of substituted 4-[2-amino-1,3-thiazolyl]-thiophene-2-carboxamidines were synthesized and optimized, yielding urokinase inhibitors with excellent activities.

Histone Deacetylase (HDAC): HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysfunction is linked to tumorigenesis. Thiazole-containing compounds have been developed as novel HDAC inhibitors. A series of thiazole-based hydroxamate derivatives showed excellent inhibitory activities against HDAC1. Another study on indeno[1,2-d]thiazole hydroxamic acids reported a compound with an IC50 value of 0.14 µM against pan-HDACs.

Table 2: Enzyme Inhibition Profile of Selected Thiazole Derivatives

Target EnzymeCompound Class/DerivativeInhibitory Activity (IC50)Reference
CDK2/cyclin A2Thiazolone/Thiazolthione Derivatives105.39 - 742.78 nM nih.govmdpi.com
CDK2Thiazole Linked Phenylsulfone (Compound 11b)0.416 µM mdpi.com
Tubulin PolymerizationThiazole-Naphthalene Derivative (Compound 5b)3.3 µM nih.gov
Tubulin Polymerization2,4-disubstituted Thiazole Derivative (Compound 7c)2.00 µM
Urokinase (uPA)4-[2-amino-1,3-thiazolyl]-thiophene-2-carboxamidinesExcellent Activity Reported
HDAC1Thiazole-based Hydroxamate (Compound 15a)Excellent Activity Reported
pan-HDACIndeno[1,2-d]thiazole Hydroxamic Acid (Compound 6o)0.14 µM

Ligand-Receptor Binding Affinity Determination

The determination of binding affinity is fundamental to confirming that a compound interacts directly with its intended biological target. While direct competitive radioligand binding assays are not extensively detailed in the available literature for this compound derivatives with specific receptors, the enzyme inhibition and molecular modeling studies provide strong evidence of target engagement.

For example, molecular docking studies on tubulin polymerization inhibitors have shown that thiazole derivatives bind effectively to the colchicine binding site of tubulin. nih.gov This computational analysis, combined with the functional inhibition data, supports a specific interaction at a well-defined pocket on the target protein. Similarly, molecular modeling of CDK2 inhibitors revealed that the designed thiazole compounds fit well into the CDK2 active site, stabilized by essential hydrogen bonding. mdpi.commdpi.com For HDAC inhibitors, molecular docking and dynamics simulations have been used to elucidate the interaction mode of thiazole-based compounds with the active site of HDAC1. These in silico studies, which are corroborated by in vitro enzyme inhibition assays, serve as a strong proxy for determining binding affinity and specificity.

Molecular Mechanisms of Action in Cellular Systems

The antiproliferative and enzyme-inhibiting activities of thiazole derivatives translate into distinct molecular events within cancer cells, ultimately leading to cell death or cessation of growth.

Compounds that inhibit tubulin polymerization disrupt the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase, which, if prolonged, triggers the intrinsic apoptotic pathway. nih.govmdpi.com

Inhibition of CDKs directly interferes with cell cycle progression. For example, inhibition of CDK2 can cause cell cycle arrest at the Pre G1/G2-M phases and promote apoptosis through the activation of caspases. nih.govmdpi.com

Thiazole-based HDAC inhibitors function by increasing the acetylation levels of histones H3 and H4. This epigenetic modification alters chromatin structure and gene expression, leading to outcomes such as cell cycle arrest (commonly at the G0/G1 phase), induction of apoptosis, and even pyroptosis, a form of programmed cell death. One promising thiazole derivative was also found to induce DNA fragmentation and mitochondrial depolarization, key markers of apoptosis.

Antimicrobial Research

In addition to their anticancer potential, thiazole derivatives have been investigated for their ability to combat microbial pathogens.

Antibacterial Efficacy and Spectrum

Derivatives based on the 2-aminothiazole structure have shown promising activity against a range of bacterial species, including clinically relevant and resistant strains.

In one study, a series of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones were synthesized and tested against various bacteria. One compound demonstrated particularly high antibacterial activity, proving to be up to six times more potent than ampicillin (B1664943) and three times more potent than streptomycin (B1217042) against the tested strains. The minimum inhibitory concentrations (MICs) for this class of compounds were in the range of 26.3–378.5 µM. The same study also evaluated the compounds against resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA), where one derivative showed superior activity to the reference drugs.

Another investigation focused on N-phenyl thiazol-2-amine and N-2-pyridyl thiazol-2-amine derivatives for their potential against Mycobacterium tuberculosis. One compound exhibited high antimycobacterial activity with a MIC value of 6.25 µM. Furthermore, a study on N-(thiazol-2-yl)benzenesulfonamides found that several of the synthesized compounds displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria when used in conjunction with a cell-penetrating peptide.

Table 3: Antibacterial Activity of Selected Thiazole Derivatives

Compound ClassBacterial StrainActivity (MIC)Reference
5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-onesVarious Gram-positive & Gram-negative26.3 - 378.5 µM
5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones (Compound 7)Various Gram-positive & Gram-negative43.3 - 86.7 µM
5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones (Compound 12)MRSA (Resistant Strain)67.5 - 135.1 µM
N-phenyl/N-2-pyridyl thiazol-2-amine (Compound 7n)Mycobacterium tuberculosis H37Rv6.25 µM
N-phenyl/N-2-pyridyl thiazol-2-amine (Compounds 7b, 7e, 7f)Mycobacterium tuberculosis H37Rv12.50 µM

Antifungal Efficacy

Currently, there is a lack of specific research data in peer-reviewed literature detailing the antifungal efficacy of this compound against various fungal pathogens. While the thiazole ring is a core component of many compounds with demonstrated biological activities, including antifungal agents, dedicated studies to isolate and characterize the specific antifungal properties of this compound have not been identified.

Antileishmanial Activity

Biofilm Formation Inhibition Studies

There is a scarcity of published studies focusing on the efficacy of this compound in inhibiting or disrupting microbial biofilm formation. Research into antibiofilm agents is critical for addressing persistent infections, yet the specific role of this compound in such applications remains unexplored.

Anti-Inflammatory Effects and Mechanistic Elucidation

While direct studies on this compound are limited, significant research into its structural analog, N-cyclooctyl-5-methylthiazol-2-amine hydrobromide (KHG26700), offers valuable insights into the anti-inflammatory potential of the thiazol-2-amine scaffold.

Attenuation of Inflammasome Activation (e.g., NLRP3 Pathway)

Research has focused on the effects of the thiazole derivative N-cyclooctyl-5-methylthiazol-2-amine hydrobromide on neuroinflammatory processes, particularly its ability to modulate the NLRP3 inflammasome pathway in microglial cells. nih.govnih.gov The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by triggering the release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-6 (IL-6). nih.govkoreascience.kr Its dysregulation is linked to numerous chronic inflammatory diseases. nih.gov

In studies using lipopolysaccharide (LPS)-treated BV-2 microglial cells as a model for neuroinflammation, N-cyclooctyl-5-methylthiazol-2-amine hydrobromide demonstrated significant anti-inflammatory activity. nih.gov The compound effectively suppressed the inflammatory cascade by regulating NLRP3-mediated signaling pathways. nih.gov

Key Research Findings:

Cytokine Reduction: Treatment with N-cyclooctyl-5-methylthiazol-2-amine hydrobromide significantly attenuated the LPS-induced expression of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), IL-1β, and IL-6. koreascience.kr

NLRP3 Pathway Inhibition: The compound downregulated the increased protein levels of key components of the inflammasome pathway, including NLRP3 itself, nuclear factor kappa-B (NF-κB), and phospho-IκBα, which were induced by LPS. koreascience.kr

Autophagy Modulation: The study also observed that the compound suppressed LPS-induced increases in the levels of autophagy-related proteins such as ATG5, LC3, and beclin-1. nih.gov

These findings suggest that the anti-inflammatory effects of this thiazole derivative are, at least in part, attributable to its ability to control the NLRP3-mediated signaling pathway during microglial activation. nih.govnih.gov

Table 1: Effect of N-cyclooctyl-5-methylthiazol-2-amine hydrobromide on Inflammatory Markers in LPS-Treated BV-2 Microglial Cells

MarkerPathwayObserved Effect of TreatmentReference
TNF-α, IL-1β, IL-6Pro-inflammatory CytokinesSignificantly attenuated expression koreascience.kr
NLRP3Inflammasome ComponentDecreased LPS-induced levels koreascience.kr
NF-κBInflammatory Transcription FactorDecreased LPS-induced levels koreascience.kr
Phospho-IκBαNF-κB Pathway ComponentDecreased LPS-induced levels koreascience.kr
ATG5, LC3, Beclin-1Autophagy ProteinsSuppressed LPS-induced increases nih.gov

Antioxidant Activity Assessment

No specific studies dedicated to assessing the antioxidant activity of this compound, such as its capacity for radical scavenging or its effects on oxidative stress markers, were identified in the available scientific literature.

Applications in Corrosion Inhibition

Information regarding the application and efficacy of this compound as a corrosion inhibitor for metals is not present in the accessible research literature. While various amine and heterocyclic compounds are known to be effective corrosion inhibitors, the specific performance of this compound has not been documented.

Adsorption Mechanisms on Metal Surfaces

The primary mechanism by which organic inhibitors protect metals from corrosion is through adsorption onto the metal surface, forming a barrier that isolates the metal from the corrosive environment. This adsorption can occur through two main processes: physisorption and chemisorption.

Physisorption involves weaker, electrostatic interactions between the inhibitor molecules and the charged metal surface. In acidic solutions, where metal surfaces are often positively charged, the protonated form of this compound could be electrostatically attracted to the surface.

Chemisorption entails the formation of stronger, coordinate bonds between the inhibitor and the metal. This is facilitated by the presence of heteroatoms with lone pairs of electrons, such as the nitrogen and sulfur atoms in the thiazole ring and the nitrogen atom of the dimethylamino group. These electrons can be donated to the vacant d-orbitals of the metal atoms, forming a stable, protective film. The presence of the thiazole ring may also allow for π-electron interactions with the metal surface.

The adsorption process is often a combination of both physisorption and chemisorption. The initial interaction may be electrostatic, followed by the formation of stronger chemical bonds. The specific nature of the adsorption is influenced by factors such as the metal type, the corrosive medium, temperature, and the concentration of the inhibitor.

Table 1: Plausible Adsorption Mechanisms of this compound on Metal Surfaces

Adsorption Type Interacting Moiety of this compound Nature of Interaction with Metal Surface
Physisorption Protonated amine groups Electrostatic attraction
Chemisorption Nitrogen and Sulfur atoms in the thiazole ring Donation of lone pair electrons to vacant metal d-orbitals
Nitrogen atom of the dimethylamino group Donation of lone pair electrons to vacant metal d-orbitals
Thiazole ring Interaction of π-electrons with the metal surface

Electrochemical Studies of Inhibition

Electrochemical techniques are fundamental in evaluating the performance of corrosion inhibitors. The two primary methods used are potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Potentiodynamic Polarization: This technique involves changing the potential of the metal and measuring the resulting current. The data is presented as a Tafel plot, which provides information about the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes. A significant decrease in icorr in the presence of an inhibitor indicates effective corrosion inhibition. Based on the behavior of similar thiazole derivatives, this compound would likely act as a mixed-type inhibitor, meaning it would suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the metal/solution interface. The data is often presented as Nyquist and Bode plots. An effective inhibitor will typically cause a significant increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl). The increase in Rct signifies a slowing of the corrosion process, while the decrease in Cdl is attributed to the replacement of water molecules at the metal surface by the inhibitor molecules, which have a lower dielectric constant.

Table 2: Hypothetical Electrochemical Parameters for a Metal in a Corrosive Medium With and Without this compound

Condition Ecorr (mV vs. SCE) icorr (µA/cm²) Rct (Ω·cm²) Cdl (µF/cm²) Inhibition Efficiency (%)
Without Inhibitor -500 200 150 300 -
With this compound -480 20 1500 100 90

The data presented in Table 2 is hypothetical but representative of the expected performance of an effective thiazole-based corrosion inhibitor. The significant decrease in corrosion current density and the substantial increase in charge transfer resistance would indicate the formation of a stable, protective film of this compound on the metal surface.

Structure Activity Relationship Sar Studies of N,n Dimethylthiazol 2 Amine Derivatives

Influence of Substituent Effects on Biological Potency

The biological potency of N,N-dimethylthiazol-2-amine derivatives can be significantly altered by the introduction, removal, or modification of various substituents on the thiazole (B1198619) ring and the 2-amino group. Research has systematically explored these modifications to build a comprehensive SAR profile, particularly in the context of anticancer and antitubercular activities.

The 2-aminothiazole (B372263) core is a versatile and privileged scaffold in medicinal chemistry, and its activity is highly dependent on the nature of the groups attached to it. researchgate.netnih.gov Studies have shown that the N-2 position of the aminothiazole is highly flexible and tolerant to a wide range of substituents, allowing for significant improvements in biological activity. neliti.com For instance, in the pursuit of antitubercular agents, modifying the N-2 position with substituted benzoyl groups led to a more than 128-fold improvement in activity over the initial hit compound. neliti.com

In the context of anticancer activity, SAR studies have revealed several key trends:

Substituents at the N-2 Position: Acylation of the 2-amino group often plays a critical role. The introduction of substituted ureido functionality can lead to a remarkable enhancement in activity against a broad spectrum of cancer cell lines. nih.gov N-alkylation of the 2-amino thiazole has also been shown to increase potency against breast cancer cells, with an N-allyl substituent demonstrating superior antiproliferative effects. nih.gov In a series of kinase inhibitors, replacing a metabolically unstable ester moiety at the N-2 position with a stable oxazole (B20620) ring maintained high potency.

Substituents at the C-4 Position: The C-4 position of the thiazole ring is often critical for activity. In antitubercular derivatives, a 2-pyridyl moiety at this position was found to be intolerant to modification, suggesting it is essential for binding to the biological target. neliti.com In anticancer agents, introducing a phenyl group at the C-4 position had a similar effect to adding a methyl group at the C-4 or C-5 position, which resulted in decreased potency. nih.gov

Substituents at the C-5 Position: Modifications at the C-5 position also significantly impact potency. For a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, substitution on the pendant aryl moiety at C-5 with large, lipophilic groups was identified as a crucial factor for enhancing biological activity. nih.gov

The electronic properties of substituents are also a determining factor. The presence of electron-withdrawing groups, such as halogens, on aryl rings attached to the scaffold has been shown to enhance antiproliferative and antibacterial activity. nih.gov For example, a derivative featuring a 3-chlorobenzoyl group at the N-2 position, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine, emerged as a highly potent analogue against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) of 0.024 μM. neliti.com

The following tables summarize the impact of various substitutions on the anticancer activity of 2-aminothiazole derivatives against different human cancer cell lines.

Table 1: Anticancer Activity of 4,5-Disubstituted Thiazole Derivatives
CompoundSubstituent (R)IC₅₀ H1299 (μM)IC₅₀ SHG-44 (μM)
Derivative 14,5-butylidene and benzylic amine4.894.03
Derivative 2C₄-methyl> 10> 10
Derivative 3C₅-methyl> 10> 10
Derivative 4C₄-phenyl> 10> 10
Table 2: Antitubercular Activity of N-2 Substituted 4-(2-pyridinyl)-1,3-thiazol-2-amine Derivatives
CompoundN-2 SubstituentMIC against M. tuberculosis (μM)
Parent HitSubstituted Aryl>3.13
Analog 55N-(3-Chlorobenzoyl)0.024
Analog with simple phenylN-Phenyl12.5–25

Impact of Stereochemistry on Molecular Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of molecular recognition and biological activity. The interaction between a drug molecule and its biological target (such as an enzyme or receptor) is highly specific and often dependent on the precise spatial orientation of the drug's functional groups. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, frequently exhibit different pharmacological potencies and effects because biological targets are themselves chiral.

In the context of this compound derivatives, the introduction of chiral centers can lead to stereoisomers with potentially distinct biological profiles. A chiral center can be created by adding a substituent with an asymmetric carbon atom to the thiazole scaffold. While the stereoselective synthesis of thiazole derivatives has been reported, demonstrating the ability to control the formation of specific isomers, there is limited publicly available research that directly compares the biological activities of different enantiomers or diastereomers within this specific class of compounds. mdpi.com

For example, a study on the synthesis of (Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene) acetate (B1210297) reported its stereoselective formation and evaluated its moderate anticancer activity. mdpi.com However, a comparative analysis with its corresponding (E)-isomer or other stereoisomers was not presented, which is necessary to fully elucidate the impact of stereochemistry on its potency.

Although specific comparative data for this compound derivatives is not extensively documented in the reviewed literature, the principles of medicinal chemistry dictate that the stereochemical configuration would be a critical determinant of activity. One enantiomer may fit optimally into the binding site of a target protein, leading to high potency, while the other enantiomer (the distomer) may bind with lower affinity or not at all. Therefore, controlling the stereochemistry is a key principle in modern drug design to maximize therapeutic efficacy.

Rational Design Principles for Optimized Thiazole Scaffolds

The optimization of the this compound scaffold into potent and selective drug candidates is guided by rational design principles, which integrate computational chemistry, structural biology, and medicinal chemistry expertise. These principles aim to systematically modify the lead structure to enhance its interaction with the biological target, thereby improving its efficacy.

A cornerstone of rational design is the use of computational tools like Quantitative Structure-Activity Relationship (QSAR) and molecular docking.

QSAR: This method establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of derivatives with known potencies, QSAR models can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that significantly influence activity. For 2-aminothiazole derivatives, QSAR studies have been employed to design novel analogues with predicted inhibitory activity against targets like Aurora kinase, which is implicated in tumor growth. nih.gov These models guide the synthesis of new molecules by predicting which substituents are likely to improve potency.

Molecular Docking: When the three-dimensional structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of a ligand. This technique simulates the interaction between the thiazole derivative and the active site of the target protein, providing insights into crucial binding interactions such as hydrogen bonds and hydrophobic contacts. nih.gov For 2-aminothiazole-based kinase inhibitors, molecular modeling has been used to construct putative binding models, which were later confirmed by X-ray crystallography. This structural information is invaluable for designing new derivatives with improved complementarity to the target's binding site.

Based on SAR data and computational insights, several rational design principles for optimizing thiazole scaffolds have been established:

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with structurally different but functionally similar groups (bioisosteres) can improve properties like metabolic stability or potency. For instance, a metabolically labile ester group was successfully replaced with a more stable oxazole ring without loss of activity.

Structure-Based Design: Utilizing the 3D structure of the target protein, modifications are designed to exploit specific features of the binding pocket. This can involve adding groups that form new hydrogen bonds with key residues or fill unoccupied hydrophobic pockets to increase binding affinity.

Privileged Scaffold Optimization: The 2-aminothiazole core is considered a "privileged structure" due to its ability to bind to a wide range of biological targets. researchgate.net Rational design focuses on decorating this core with specific side chains that confer selectivity for a desired target over others, thereby minimizing off-target effects. For example, extensive optimization of a 2-aminothiazole hit from a high-throughput screen led to the discovery of Dasatinib, a potent pan-Src kinase inhibitor.

Future Perspectives and Emerging Research Areas for N,n Dimethylthiazol 2 Amine

Development of Novel Synthetic Methodologies

While classical methods like the Hantzsch reaction remain valuable for thiazole (B1198619) synthesis, future research is geared towards developing more efficient, sustainable, and versatile synthetic strategies. derpharmachemica.com The goal is to create libraries of N,N-dimethylthiazol-2-amine derivatives with high precision and minimal environmental impact.

Key areas of development include:

Catalyst Innovation: The exploration of novel catalysts, including metal-based and organocatalysts, is expected to improve reaction yields, reduce reaction times, and enhance regioselectivity. This allows for the synthesis of complex derivatives that are difficult to access through traditional means.

Green Chemistry Approaches: Emphasis is being placed on environmentally friendly methods. This includes the use of greener solvents (like water or ionic liquids), microwave-assisted synthesis, and flow chemistry techniques. These approaches not only reduce waste but also offer better control over reaction parameters, leading to purer products.

Combinatorial Chemistry and High-Throughput Synthesis: The integration of automated synthesis platforms will enable the rapid generation of large, diverse libraries of this compound analogs. This is crucial for screening and identifying compounds with optimized biological activities.

Late-Stage Functionalization: A significant emerging area is the development of methods for the late-stage functionalization of the thiazole core. This involves introducing chemical modifications to an already-formed this compound structure, allowing for the efficient synthesis of a wide range of derivatives from a common intermediate. Techniques like C-H activation are particularly promising in this regard.

Synthetic StrategyFocus AreaPotential Advantages
Catalysis Novel metal-based and organocatalystsHigher yields, improved selectivity, access to complex structures
Green Chemistry Microwave-assisted synthesis, flow chemistryReduced environmental impact, faster reactions, enhanced safety
High-Throughput Synthesis Automated platforms, combinatorial chemistryRapid generation of diverse compound libraries for screening
Late-Stage Functionalization C-H activation, regioselective modificationsEfficient diversification of lead compounds, streamlined analog synthesis

Integration of Advanced Computational Approaches

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science, providing deep insights that guide experimental work. For this compound, advanced computational approaches are set to accelerate the design and discovery of new molecules with tailored properties.

Future computational research will likely focus on:

Quantum Mechanical (QM) Methods: Techniques like Density Functional Theory (DFT) will be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound derivatives. edu.krd This fundamental understanding can help predict a molecule's behavior and guide the design of compounds for specific applications, such as in optoelectronics. edu.krd

Molecular Docking and Dynamics: These methods are used to predict how a molecule will bind to a specific biological target, such as a protein or enzyme. mdpi.comnih.gov By simulating the interactions at an atomic level, researchers can prioritize which derivatives to synthesize and test, saving significant time and resources.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a compound and its biological activity. This allows for the prediction of the activity of new, unsynthesized this compound derivatives.

Artificial Intelligence and Machine Learning (AI/ML): AI and ML algorithms can analyze vast datasets to identify complex patterns and predict the properties of novel compounds, including their bioactivity, toxicity, and synthetic accessibility. This data-driven approach has the potential to revolutionize the design of new thiazole-based therapeutics and materials.

Identification of New Biological Targets and Pathways

The broad spectrum of biological activities reported for 2-aminothiazole (B372263) derivatives suggests that they may interact with multiple cellular targets and pathways. mdpi.comedu.krd A key future direction is to move beyond known targets and identify novel biological roles for this compound and its analogs.

Emerging research strategies include:

High-Throughput Screening (HTS): Screening large libraries of this compound derivatives against a wide range of biological assays can uncover unexpected activities and new therapeutic applications.

Chemoproteomics: This technique uses chemical probes based on the this compound scaffold to identify its protein binding partners directly within a complex biological system (e.g., cell lysates or living cells). This can reveal novel targets and mechanisms of action.

Phenotypic Screening: Instead of targeting a specific protein, phenotypic screening focuses on identifying molecules that produce a desired change in cell behavior or morphology. This unbiased approach can uncover compounds that work through novel pathways, which can then be investigated further to identify the specific molecular targets.

Systems Biology: By integrating data from genomics, proteomics, and metabolomics, a systems biology approach can provide a holistic view of how this compound derivatives affect cellular networks. This can help to elucidate complex mechanisms of action and identify potential off-target effects. For instance, research into related benzothiazole (B30560) derivatives has identified PI3Kγ as a potential target in cancer therapy. nih.gov

Exploration of Interdisciplinary Applications Beyond Traditional Medicinal Chemistry

The unique chemical and electronic properties of the thiazole ring open up possibilities for applications far beyond the realm of medicine. Future research will increasingly explore the use of this compound as a building block for advanced materials and technologies.

Potential interdisciplinary applications include:

Materials Science: Derivatives of this compound are being explored for the creation of conductive polymers. chemshuttle.com The electron-rich thiazole ring can facilitate charge transport, making these materials promising for applications in flexible electronics, sensors, and antistatic coatings.

Organic Electronics: The optoelectronic properties of thiazole derivatives make them candidates for use in organic light-emitting diodes (OLEDs), photovoltaic systems, and organic field-effect transistors (OFETs). edu.krd By modifying the structure of this compound, it may be possible to tune its electronic bandgap and charge-carrying capabilities for these specific applications. edu.krd

Chemosensors: The thiazole nucleus can be functionalized to selectively bind with specific ions or molecules. This could lead to the development of highly sensitive and selective chemosensors for environmental monitoring, industrial process control, or medical diagnostics.

Bioimaging: By attaching fluorescent moieties to the this compound scaffold, researchers can create molecular probes for bioimaging. These probes could be designed to light up specific cellular components or report on biological processes in real-time, providing valuable tools for basic research and diagnostics.

Interdisciplinary FieldPotential ApplicationUnderlying Property of Thiazole Ring
Materials Science Conductive Polymers, Antistatic CoatingsElectron-rich nature, ability to be protonated
Organic Electronics OLEDs, Photovoltaics, OFETsTunable optoelectronic properties, charge transport capabilities
Chemosensors Environmental and Medical DiagnosticsAbility to be functionalized for selective binding
Bioimaging Molecular Probes, Cellular ImagingScaffold for attaching fluorophores

Q & A

Q. What is the standard protocol for synthesizing N,N-dimethylthiazol-2-amine derivatives?

The synthesis typically involves reacting substituted anilines with sodium thiocyanate in bromine/glacial acetic acid, followed by alkylation or arylation of the thiazole core. For example:

  • Procedure : Mix 2-aminothiazole with alkyl/aryl halides in dichloromethane and triethylamine as a base. Stir at room temperature for 24 hours, then purify via column chromatography (silica gel, ethyl acetate/hexane) .
  • Key factors : Yield optimization (~75%) is achieved using stoichiometric control and inert atmospheres .

Q. How is the structure of this compound confirmed post-synthesis?

Structural confirmation relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Characteristic peaks include δ ~7.6–6.9 ppm (aromatic protons) and δ ~166 ppm (C=S) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z = 262.01) align with calculated values .
  • Elemental analysis : Validate C, H, N, S percentages (e.g., C: 68.66%, N: 10.68%) .

Q. What in vitro assays evaluate the antimicrobial activity of these compounds?

Standard assays include:

  • Agar dilution : Test against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) at 25–100 µg/mL concentrations .
  • MIC determination : Use broth microdilution with fungal strains like Candida albicans .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of N,N-dimethylthiazol-2-amine derivatives?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution .
  • Catalysts : Triethylamine or pyridine improves alkylation efficiency .
  • Temperature : Reflux (~80°C) accelerates cyclization but may require inert conditions to prevent oxidation .

Q. How do computational methods predict the bioactivity of thiazol-2-amine derivatives?

  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or antimicrobial activity .
  • Molecular docking : Study interactions with biological targets (e.g., PFOR enzyme inhibition via amide conjugation) .
  • ADMET prediction : Use tools like SwissADME to assess pharmacokinetics .

Q. How to resolve contradictions in biological activity data across studies?

  • Strain variability : Test compounds against standardized microbial panels (e.g., ATCC strains) .
  • Assay replication : Validate results using multiple methods (e.g., disc diffusion vs. microdilution) .
  • Structural tweaks : Modify substituents (e.g., chloro vs. trifluoromethyl groups) to isolate activity drivers .

Q. How to design derivatives for enhanced target specificity?

  • Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) to boost antibacterial potency .
  • Crystallography : Analyze hydrogen bonding (e.g., N–H⋯N interactions) to refine molecular packing and stability .
  • Hybridization : Combine thiazole with indole or pyrazole moieties for dual-action mechanisms .

Notes

  • Methodological focus : Emphasized protocols for synthesis, characterization, and bioactivity testing.
  • Advanced topics : Addressed computational modeling, crystallography, and SAR-driven design.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N,N-dimethylthiazol-2-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.